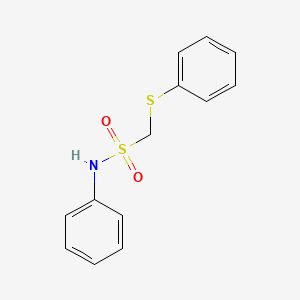
Methanesulfonamide, N-phenyl-1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-phenyl-1-(phenylthio)- is an organic compound with a complex structure that includes both sulfonamide and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-phenyl-1-(phenylthio)- typically involves the reaction of methanesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with thiophenol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of Methanesulfonamide, N-phenyl-1-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control
Purification Steps: Including crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-phenyl-1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions
Amines: From reduction reactions
Substituted Sulfonamides: From nucleophilic substitution reactions
Scientific Research Applications
Methanesulfonamide, N-phenyl-1-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-phenyl-1-(phenylthio)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfonamide group plays a crucial role in this binding process, interacting with the zinc ion present in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-phenyl-1-(phenylthio)-
- N-Phenyl-bis(trifluoromethanesulfonimide)
- N-Phenyltrifluoromethanesulfonimide
Uniqueness
Methanesulfonamide, N-phenyl-1-(phenylthio)- is unique due to its combination of sulfonamide and phenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
55116-80-8 |
|---|---|
Molecular Formula |
C13H13NO2S2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-phenyl-1-phenylsulfanylmethanesulfonamide |
InChI |
InChI=1S/C13H13NO2S2/c15-18(16,14-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI Key |
WWKIPXRVKVGFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


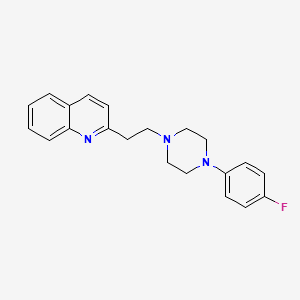
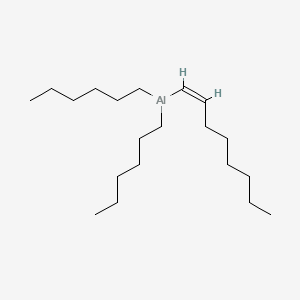
-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
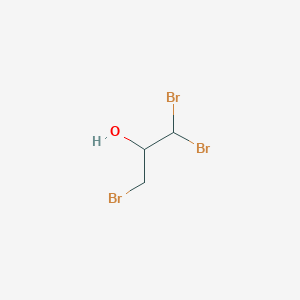
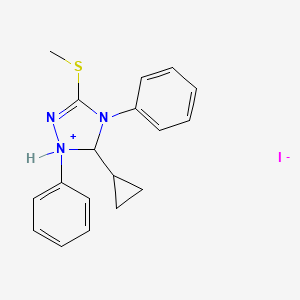
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)


